6-Methylergoline

Descripción

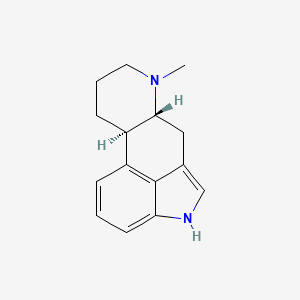

Structure

3D Structure

Propiedades

Número CAS |

109922-46-5 |

|---|---|

Fórmula molecular |

C15H18N2 |

Peso molecular |

226.32 g/mol |

Nombre IUPAC |

(6aR,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |

InChI |

InChI=1S/C15H18N2/c1-17-7-3-5-11-12-4-2-6-13-15(12)10(9-16-13)8-14(11)17/h2,4,6,9,11,14,16H,3,5,7-8H2,1H3/t11-,14-/m1/s1 |

Clave InChI |

NNDATQSUZGLGQT-BXUZGUMPSA-N |

SMILES |

CN1CCCC2C1CC3=CNC4=CC=CC2=C34 |

SMILES isomérico |

CN1CCC[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34 |

SMILES canónico |

CN1CCCC2C1CC3=CNC4=CC=CC2=C34 |

Otros números CAS |

109922-46-5 |

Origen del producto |

United States |

Biosynthesis of Ergoline Alkaloids with Emphasis on 6 Methylergoline Precursors

The ergoline (B1233604) ring system, the characteristic tetracyclic structure of all ergot alkaloids, including 6-methylergoline, is biosynthesized by various fungi, most notably species of the genus Claviceps. nih.govpsu.edu The intricate biosynthetic pathway begins with two primary precursors: the amino acid L-tryptophan and the isoprenoid unit dimethylallyl diphosphate (B83284) (DMAPP). nih.govneu.edu.trwikipedia.orgresearchgate.net

The initial and rate-limiting step in the pathway is the prenylation of L-tryptophan at the C-4 position of the indole (B1671886) ring. nih.govnih.gov This reaction is catalyzed by the enzyme 4-dimethylallyltryptophan synthase (DMATS). researchgate.netwikipedia.org The DMATS enzyme facilitates a nucleophilic attack from the indole nucleus of tryptophan onto the dimethylallyl cation derived from DMAPP, resulting in the formation of 4-(γ,γ-dimethylallyl)-L-tryptophan (DMAT). nih.govresearchgate.net

Following the formation of DMAT, the pathway proceeds through a series of enzymatic modifications to construct the complete ergoline scaffold. A key subsequent step is the N-methylation of DMAT to yield N-methyl-4-dimethylallyl-L-tryptophan (N-Me-DMAT), a reaction catalyzed by a methyltransferase known as EasF. researchgate.netresearchgate.net The pathway then involves a cascade of oxidation and cyclization reactions. Enzymes such as the FAD-dependent oxidoreductase EasE and the catalase EasC are essential for the formation of chanoclavine-I. nih.govresearchgate.net

Chanoclavine-I is a crucial tricyclic intermediate. nih.gov It is further oxidized to chanoclavine-I-aldehyde by the enzyme EasD. rsc.org This aldehyde represents a significant branch point in the biosynthesis, leading to different classes of clavine alkaloids. rsc.orgrsc.org The formation of the fourth ring (D-ring) of the ergoline skeleton is a complex process involving enzymes like EasA and EasG, which catalyze the cyclization of chanoclavine-I-aldehyde to produce agroclavine (B1664434). rsc.orgrsc.org Agroclavine is then a substrate for further modifications, including hydroxylations and oxidations catalyzed by cytochrome P450 monooxygenases (e.g., CloA), leading to intermediates like elymoclavine (B1202758) and eventually paspalic acid, which can isomerize to form D-lysergic acid. nih.govwikipedia.orgasm.org The 6-methyl group characteristic of this compound is typically introduced via methylation, often involving S-adenosyl methionine (SAM) as the methyl donor at various stages depending on the specific pathway and organism. neu.edu.trresearchgate.net

Table 1: Key Enzymes in the Early Biosynthesis of the Ergoline Scaffold This table is interactive. You can sort and filter the data.

Biotechnological Approaches to Ergoline Alkaloid Production for Research

The production of ergoline (B1233604) alkaloids for research and pharmaceutical applications relies heavily on biotechnological methods, primarily through the fermentation of specific fungal strains. psu.edunih.gov These approaches offer a controlled environment for producing complex molecules like 6-methylergoline precursors, which are difficult to synthesize chemically. scirp.org

Fungal fermentation using species such as Claviceps purpurea, Claviceps paspali, and various Aspergillus and Penicillium species is the cornerstone of ergot alkaloid production. nih.govnih.gov Industrial-scale production typically employs submerged fermentation, where the fungus is grown in large bioreactors containing a liquid nutrient medium. google.comird.fr The composition of the culture medium, including carbon and nitrogen sources (e.g., sucrose, ammonium (B1175870) nitrate), mineral salts, and pH, is critical and can be optimized to maximize the yield of specific alkaloids. scirp.orggoogle.com Solid-state fermentation (SSF), where the fungus grows on a solid substrate like rye or wheat grains, has also been explored and can sometimes lead to higher yields or different alkaloid profiles compared to submerged fermentation. scirp.orgird.fr

Modern biotechnology has introduced powerful tools for enhancing and diversifying ergoline alkaloid production. Genetic engineering of producer strains is a key strategy for research purposes. researchgate.net Techniques like gene knockout, overexpression, and the use of genome editing tools such as CRISPR/Cas9 allow for the targeted modification of the biosynthetic pathway. asm.orgagrobiology.ru For instance, deleting genes downstream in the pathway can lead to the accumulation of specific intermediates. The deletion of the lpsB gene in Claviceps paspali, which is involved in the conversion of lysergic acid to ergoamides, successfully created a strain that accumulates lysergic acid. asm.orgfrontiersin.org

Furthermore, heterologous expression, which involves transferring the entire biosynthetic gene cluster or parts of it into a more manageable host organism like Saccharomyces cerevisiae (baker's yeast) or Aspergillus nidulans, is an emerging research approach. frontiersin.orgmdpi.com This strategy can facilitate the study of enzyme function and potentially enable the production of novel, non-natural ergoline derivatives through "biocombinatorial" approaches. nih.govresearchgate.net These advanced methods provide researchers with the means to produce specific ergoline compounds for detailed investigation and to explore the vast chemical diversity of this important class of alkaloids. mit.edu

Table 2: Biotechnological Strategies for Research-Scale Ergoline Alkaloid Production This table is interactive. You can sort and filter the data.

Chemical Synthesis and Derivatization of 6 Methylergoline and Its Analogues

Total Synthesis Strategies for the Ergoline (B1233604) Core

The total synthesis of the complex ergoline scaffold presents a significant challenge to organic chemists, requiring precise control over stereochemistry and the development of efficient bond-forming strategies. researchgate.netresearchgate.net

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. For the ergoline core, a common retrosynthetic disconnection involves breaking the B and D rings. publish.csiro.auresearchgate.net One strategy focuses on the formation of the C and D rings from a pre-existing indole-containing fragment. mdpi.com A key intermediate in many ergoline syntheses is Uhle's ketone, which provides a versatile starting point for the construction of the D-ring. publish.csiro.auresearchgate.net Another approach involves the dearomatization of a substituted pyridine (B92270) to form the C and D rings. researchgate.net This highlights the flexibility in retrosynthetic planning, where different disconnections can lead to viable synthetic routes. publish.csiro.au

Stereoselective Synthesis Methodologies

The ergoline skeleton possesses multiple stereocenters, making stereoselective synthesis crucial for obtaining the desired biologically active isomer. publish.csiro.au Asymmetric catalysis is a powerful tool to achieve this. For instance, a tandem Friedel-Crafts alkylation/Michael addition reaction catalyzed by a chiral Zn(II)-(bis)oxazoline complex can establish three contiguous chiral centers in a single step with high enantioselectivity. sci-hub.se Another approach utilizes a rhodium(I)-catalyzed intramolecular conjugate addition (Hayashi-Miyaura reaction) of tryptophan derivatives to create the tricyclic core of the ergoline skeleton with excellent diastereoselectivity. researchgate.net The use of chiral auxiliaries, such as a camphorsultam, in cycloaddition reactions has also been employed to control stereochemistry during the formation of the D-ring. researchgate.net Furthermore, catalytic hydrogenation using catalysts like PtO₂ can be highly stereoselective in reducing double bonds within the ergoline framework, favoring the formation of the desired 8β-configuration. benchchem.com

Novel Chemical Transformations in Ergoline Synthesis

The quest for more efficient and versatile syntheses of the ergoline core has led to the application of several powerful chemical transformations.

Friedel-Crafts Alkylation/Michael Addition: A one-pot tandem sequence of a Friedel-Crafts alkylation and a Michael addition has been developed to construct the tricyclic core of the ergoline skeleton. researchgate.netsci-hub.se This reaction, when catalyzed by a chiral ligand, allows for the asymmetric synthesis of C4-substituted ergoline derivatives. sci-hub.se This method provides a convergent approach to building a significant portion of the ergoline framework in a single, stereocontrolled operation. researchgate.net

Ninomiya Enamide Photocyclization: This photochemical reaction has proven to be a valuable tool for the synthesis of the ergoline ring system. nih.govscispace.com The reductive photocyclization of an enamide derived from an indole (B1671886) precursor leads to the formation of the C and D rings of the ergoline skeleton. scispace.comclockss.orgjst.go.jp This method has been successfully applied to the total synthesis of several ergoline alkaloids, including (±)-lysergene and (±)-agroclavine. jst.go.jparkat-usa.org

Wittig Methylenation: The Wittig reaction is a widely used method for the conversion of ketones to alkenes. organicchemistrydata.orgharvard.edu In the context of ergoline synthesis, Wittig methylenation of a 9,10-didehydro-6-methylergolin-8-one derivative provides a novel route to lysergene. researchgate.net This reaction involves the use of methylenetriphenylphosphorane (B3051586) to introduce the exocyclic double bond at the C8 position. researchgate.net More recent advancements have explored rhodium(I)-catalyzed methylenation as a superior alternative to the standard Wittig reaction for certain substrates. nih.gov

Semi-Synthesis of 6-Methylergoline Derivatives

Semi-synthesis, which involves the chemical modification of naturally occurring compounds, is a common and often more practical approach to obtaining a variety of ergoline derivatives. researchgate.netpublish.csiro.au This strategy leverages the pre-existing and complex ergoline scaffold provided by nature. researchgate.net

Modification of Naturally Occurring Ergoline Alkaloids

Many semi-synthetic ergoline derivatives are prepared from readily available natural alkaloids like lysergic acid, ergotamine, and ergometrine. researchgate.netbloomtechz.comgoogle.com Lysergic acid, a key precursor, can be obtained through the fermentation of Claviceps species. google.com From lysergic acid, a variety of modifications can be made. For example, the carboxyl group at the C-8 position can be esterified and then reduced to an 8-hydroxymethyl group. google.com This 8-hydroxymethyl derivative can also be obtained from elymoclavine (B1202758). google.com The 6-methyl group of the ergoline ring system can be replaced with other alkyl groups, such as ethyl or n-propyl, by reaction with cyanogen (B1215507) bromide followed by reduction of the resulting 6-cyano derivative. google.com

Functional Group Interconversions on the Ergoline Scaffold

A wide range of functional group interconversions can be performed on the ergoline scaffold to generate diverse analogues. The amide group of isolysergic acid amide can undergo a Hofmann rearrangement to produce an isocyanate, which can then be reacted with amines to form urea (B33335) derivatives. drugfuture.com The double bond in the D-ring of lysergic acid derivatives can be hydrogenated, often stereoselectively, to yield dihydro-derivatives. drugfuture.com For example, catalytic hydrogenation of N-(D-6-methyl-8-isoergolenyl)-N',N'-diethylurea over Raney nickel produces the corresponding dihydroergoline. drugfuture.com The carboxyl group at C-8 of lysergic acid can be converted to various amides, which is a common modification in the development of pharmacologically active compounds. publish.csiro.aupublish.csiro.au Additionally, displacement reactions on allylic chlorides derived from compounds like elymoclavine allow for the introduction of a variety of substituents at the C-8 position. nih.gov

Synthesis of Specific this compound Analogues for Research Purposes

The synthesis of specific this compound analogues is a targeted endeavor to explore the structure-activity relationships of this versatile scaffold. Researchers employ a variety of synthetic strategies to introduce diverse substituents and functional groups onto the ergoline framework.

The introduction of substituents at the N1 position of the indole nucleus of the ergoline system can significantly impact the molecule's properties. One common approach to achieve N1-substitution involves the formation of amide bonds.

The synthesis of N1-substituted ergoline amides can be achieved through several methods. A widely used technique is the reaction of an amine with a carboxylic acid or its activated derivative. nih.govscielo.br For instance, the coupling of a carboxylic acid with the N1 position of the this compound core can be facilitated by coupling reagents that activate the carboxylic acid in situ. nih.gov

Another general method for amide synthesis involves the conversion of amides to imidoyl chlorides using reagents like phosphorus pentachloride, which then react with amines to form the desired amide. semanticscholar.org Nitriles can also serve as precursors to amidines, which are structurally related to amides. semanticscholar.org The reaction of nitriles with alcohols in the presence of acid can yield N-substituted amides. google.com

A variety of coupling reagents have been developed to facilitate amide bond formation, some of which are designed to be safer and more efficient than traditional methods. frontiersin.org The choice of synthetic route often depends on the specific substrates and the desired final product.

The following table provides examples of reagents and reaction types used in the synthesis of amides, which can be conceptually applied to the N1-substitution of ergolines.

Table 1: Examples of Reagents and Reactions for Amide Synthesis

| Reagent/Reaction Type | Description |

| Phosphorus Pentachloride | Converts amides to imidoyl chlorides for reaction with amines. semanticscholar.org |

| Nitrile Hydrolysis | Nitriles can be converted to amides, often under acidic or basic conditions. semanticscholar.org |

| Coupling Reagents (e.g., COMU) | Facilitate the direct coupling of carboxylic acids and amines to form amides. frontiersin.org |

| Ritter Reaction | Reaction of a nitrile with an alcohol in the presence of a strong acid. google.com |

The C-8 position of the ergoline ring system is a frequent site for modification, allowing for the introduction of a wide range of functional groups. rsc.org The synthesis of 8-substituted ergoline carboxylates and methanols provides key intermediates for further derivatization.

Ergoline-8-carboxylic acid can be esterified with methanol (B129727) under acidic conditions to produce the corresponding methyl ester. benchchem.com This ester can then serve as a precursor for other derivatives. For example, reduction of the ester group using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) yields the corresponding 8-hydroxymethyl derivative. benchchem.comgoogle.com

Furthermore, the 8-position can be functionalized through various reactions. For instance, the synthesis of 6-allyl-8β-carboxyergoline has been reported, starting from methyl ergoline-8β-carboxylate hydrochloride. chemicalbook.com This involves an initial alkylation step followed by hydrolysis of the ester to yield the carboxylic acid. chemicalbook.com

The following table summarizes the synthesis of representative 8-substituted ergoline derivatives.

Table 2: Synthesis of 8-Substituted Ergoline Derivatives

| Starting Material | Reagents | Product |

| Ergoline-8-carboxylic acid | Methanol, Acid | Methyl ergoline-8-carboxylate benchchem.com |

| Methyl ergoline-8-carboxylate | Lithium Aluminum Hydride, THF | 8-Hydroxymethyl-ergoline benchchem.comgoogle.com |

| Methyl ergoline-8β-carboxylate hydrochloride | Allyl bromide, Triethylamine; then NaOH | 6-Allyl-8β-carboxyergoline chemicalbook.com |

The introduction of halogen atoms and other functional groups onto the ergoline skeleton is a key strategy for creating diverse analogues. tcichemicals.com Halogenated compounds are valuable as building blocks in organic synthesis, particularly for cross-coupling reactions. tcichemicals.com

Bromination of the ergoline nucleus can be achieved using elemental bromine in the presence of hydrogen bromide in a halogenated hydrocarbon solvent. molaid.com This allows for the introduction of a bromine atom at a specific position on the aromatic portion of the ergoline ring system.

Beyond halogens, a variety of other functional groups can be introduced. A functional group is a specific group of atoms within a molecule that is responsible for the characteristic chemical reactions of that molecule. biotechacademy.dk Common functional groups include alcohols, aldehydes, ketones, carboxylic acids, esters, ethers, and amines. libretexts.orgmasterorganicchemistry.com

The synthesis of these derivatives often involves multi-step reaction sequences. For example, the synthesis of phenethylamine-ergoline hybrid molecules has been explored, which involved the introduction of amino and methoxy (B1213986) groups onto a related naphthofuran scaffold. acs.org

The following table provides an overview of different functional groups that can be incorporated into the this compound structure.

Table 3: Key Functional Groups in Organic Chemistry

| Functional Group | General Structure |

| Alcohol | R-OH |

| Aldehyde | R-CHO |

| Ketone | R-CO-R' |

| Carboxylic Acid | R-COOH |

| Ester | R-COOR' |

| Ether | R-O-R' |

| Amine | R-NH2, R-NHR', R-NR'R'' |

| Halide | R-X (X = F, Cl, Br, I) |

| Amide | R-CONH2, R-CONHR', R-CONR'R'' |

| Nitrile | R-C≡N |

Structure Activity Relationships Sar of 6 Methylergoline Derivatives

Methodological Approaches in SAR Studies

The elucidation of SAR for 6-methylergoline derivatives employs a combination of synthetic chemistry, biological screening, and computational methods. These approaches allow researchers to systematically probe the effects of structural modifications on the pharmacological profile of these compounds.

The systematic exploration of SAR often begins with the design and synthesis of compound libraries. This involves the creation of a series of related compounds where specific parts of the this compound scaffold are methodically varied. For instance, libraries can be designed to explore the impact of different substituents at key positions on the ergoline (B1233604) ring system, such as the N1, C6, and C8 positions. nih.govresearchgate.net By keeping the core ergoline structure constant while altering the size, lipophilicity, and electronic properties of the substituents, researchers can deduce which structural features are crucial for receptor binding and functional activity.

An example of this approach is the preparation of a series of this compound-8-carboxylic acid esters with various alkyl substituents at the N1-position to measure their 5-HT2 receptor affinities. nih.gov Similarly, libraries can be created by modifying the amide portion of d-lysergic acid derivatives with different amino alcohols or short peptides to investigate their influence on receptor selectivity. researchgate.net This systematic approach allows for a comprehensive evaluation of the chemical space around the this compound core, providing valuable data for building robust SAR models.

Computational methods are indispensable tools in modern drug discovery and play a significant role in understanding the SAR of this compound derivatives. nih.govbeilstein-journals.org These in silico techniques can predict how a molecule will interact with its biological target, thereby guiding the synthesis of new compounds and reducing the need for extensive experimental screening. beilstein-journals.orgresearchgate.net

Common computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a dataset of this compound derivatives with known receptor affinities, QSAR models can identify key structural descriptors (e.g., molecular weight, logP, electronic properties) that correlate with activity. These models can then be used to predict the activity of novel, unsynthesized analogs.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific receptor. For ergoline derivatives, a pharmacophore model might include a protonated nitrogen atom, an aromatic ring system, and specific hydrogen bond donors or acceptors, all arranged in a precise geometry.

Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a receptor's binding site. nih.gov This method requires a three-dimensional structure of the target receptor, which can be obtained through experimental methods like X-ray crystallography or predicted using homology modeling. beilstein-journals.org Docking studies can reveal the specific amino acid residues involved in the interaction with different parts of the this compound molecule, explaining why certain structural modifications enhance or diminish binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the ligand-receptor complex over time. This can help to understand the stability of the binding interaction and the conformational changes that may occur upon ligand binding.

These computational tools, often used in combination, provide a powerful platform for rationalizing observed SAR data and for the prospective design of new this compound derivatives with desired pharmacological profiles. nih.gov

Impact of Structural Modifications on Receptor Binding Profiles

The affinity and selectivity of this compound derivatives for their target receptors are highly sensitive to structural modifications. Alterations at various positions on the ergoline ring system can dramatically change the compound's pharmacological properties. nih.gov

The nature of the substituents at several key positions on the ergoline core is a primary determinant of receptor binding affinity and selectivity.

C8 Position: The substituent at the C8 position has a profound impact on the pharmacological profile. researchgate.net For example, simple amide derivatives of d-lysergic acid often exhibit high affinity for serotonin (B10506) receptors, while larger peptide-based substituents can confer higher affinity for adrenergic receptors. researchgate.net The removal of the entire carboxyl group at C8, as in descarboxylysergic acid (9,10-didehydro-6-methylergoline), results in a compound with significantly lower potency than highly potent lysergamides, although it still retains some biological activity. wikipedia.org This indicates that while the C8 substituent is not strictly essential for activity, it is critical for achieving high potency. wikipedia.org

N1 Position: The substituent on the indole (B1671886) nitrogen (N1) also plays a crucial role in modulating receptor affinity. In a study of this compound-8-carboxylic acid esters, the N1-substituent was found to be more critical in determining 5-HT2 receptor affinity than the ester side chain. nih.gov Optimal affinity was observed with an isopropyl group at the N1 position, with both smaller and larger substituents leading to a decrease in affinity. nih.gov This suggests a specific size and shape requirement for the N1-substituent to achieve optimal interaction with the receptor binding pocket.

Table 1: Influence of N1-Substituent on 5-HT2 Receptor Affinity of this compound-8-carboxylic Acid Esters This table is a representative example based on findings reported in the literature. nih.gov

| N1-Substituent | Relative 5-HT2 Receptor Affinity |

|---|---|

| Hydrogen | Moderate |

| Methyl | Reduced |

| Isopropyl | Maximal |

The concept of a "three-point interaction" is often invoked to explain the stereoselectivity of drug-receptor binding, where a specific enantiomer can align three critical functional groups with corresponding interaction points on the receptor, while its mirror image cannot. nih.govuobasrah.edu.iq This explains why different stereoisomers of a drug can have vastly different pharmacological properties, with one isomer being a potent agonist and the other being inactive or even an antagonist. nih.gov

For ergoline derivatives, the stereochemistry at positions such as C5, C8, and C10 is particularly important. For instance, derivatives of d-lysergic acid (with a specific stereoconfiguration) form the basis of many pharmacologically active compounds, while their diastereomers are often much less active. researchgate.net The rigid, conformationally constrained structure of the ergoline nucleus presents a specific spatial arrangement of its pharmacophoric elements to the receptor, and even minor changes in this arrangement due to different stereochemistry can lead to a significant loss of affinity. nih.gov

The degree of saturation in the D-ring of the ergoline nucleus, specifically the presence or absence of a double bond at the C9-C10 position, significantly influences the pharmacological profile.

Unsaturated Ergolenes (e.g., lysergic acid derivatives): These compounds, containing a C9=C10 double bond, are referred to as ergolenes. This unsaturation contributes to a more planar and rigid conformation of the D-ring. Many potent hallucinogenic and serotonergic agents belong to this class.

Saturated Ergolines (e.g., dihydroergotamine): Reduction of the C9=C10 double bond leads to the dihydroergoline or simply ergoline series. This saturation introduces greater conformational flexibility into the D-ring. Dihydrogenated derivatives often exhibit a different receptor affinity and selectivity profile compared to their unsaturated counterparts. For example, they frequently show an increased affinity for adrenergic receptors and are used for different therapeutic applications.

Table 2: List of Mentioned Compounds

| Compound Name | Other Names |

|---|---|

| This compound | |

| d-lysergic acid | |

| Descarboxylysergic acid | 8-descarboxylysergic acid; 9,10-didehydro-6-methylergoline (B1218000); 6-methyl-9-ergolene |

| Dihydroergotamine | |

| Ergotamine | |

| Methysergide |

Correlation of Structural Features with Specific Pharmacological Activities (Mechanistic)

The tetracyclic ergoline scaffold, the foundational structure of this compound, serves as a versatile template for designing ligands that interact with a variety of biogenic amine receptors. The pharmacological profile of this compound derivatives is intricately linked to their three-dimensional structure and the nature of substituents at various positions on the ergoline ring system. This structural similarity to neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine (B1679862) allows these compounds to bind to their respective receptors, often with high affinity. wikipedia.org The specific interactions and the resulting pharmacological response—agonist, antagonist, or partial agonist activity—are determined by the fine-tuning of the molecule's structure.

Dopaminergic Receptor Interactions (D1, D2)

The interaction of this compound derivatives with dopamine receptors, particularly the D1 and D2 subtypes, is a key determinant of their pharmacological effects. The affinity for these receptors is highly dependent on the structural characteristics of the specific derivative.

Generally, this compound derivatives exhibit a significantly higher affinity for the D2 receptor compared to the D1 receptor. nih.gov This inherent selectivity is a crucial aspect of their structure-activity relationship (SAR). For instance, the ergot alkaloid derivative cabergoline (B1668192), which shares the this compound core, demonstrates a much greater affinity for D2 receptors than for D1 receptors. nih.gov This selectivity is also observed in its metabolites, although the absolute affinity values may change. nih.gov Pergolide (B1684310), another related compound, also shows a higher affinity for D2 receptors. nih.gov

Modifications at the C8 position of the ergoline nucleus are critical in modulating D2 receptor affinity. For example, functionalization of the 8α-amino group of 8α-amino-6-methylergoline can drastically increase D2 receptor affinity. A study on a series of derivatives where the 8α-amino group was modified by mercaptoacetylation showed that these derivatives (compounds 2a-f in the study) had IC50 values ranging from 3 to 50 nM at cloned human D2 receptors, a significant increase in affinity compared to the parent compound. nih.gov

While specific quantitative data for a broad range of this compound derivatives at the D1 receptor are less common in the literature, the available information consistently points towards a lower affinity for this subtype compared to the D2 receptor. For cabergoline and its metabolites, the affinity for D1 receptors was found to be in the order of pergolide > des-dimethylaminopropyl cabergoline > cabergoline ≥ bromocriptine (B1667881) ≥ des-methyl cabergoline ≥ des-ethylcarbamoyl cabergoline. nih.gov Despite this lower affinity, some derivatives are characterized as agonists at the D1 receptor based on their functional activity. nih.gov

Table 1: Dopamine D2 Receptor Affinity of 8α-Amino-6-methylergoline Derivatives

| Compound | Modification at 8α-amino group | IC50 (nM) at human D2 receptor |

|---|---|---|

| Parent Compound | Unmodified | > 50 nM |

| Derivative 2a | Mercaptoacetylated | 3-50 |

| Derivative 2b | Mercaptoacetylated | 3-50 |

| Derivative 2c | Mercaptoacetylated | 3-50 |

| Derivative 2d | Mercaptoacetylated | 3-50 |

| Derivative 2e | Mercaptoacetylated | 3-50 |

| Derivative 2f | Mercaptoacetylated | 3-50 |

Data sourced from a study on Tc and Re chelates of 8α-amino-6-methyl-ergoline. nih.gov

Serotonergic Receptor Interactions (5-HT1A, 5-HT2A, 5-HT2B)

The serotonergic system is another primary target for this compound derivatives. The interactions with various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2B, are highly dependent on specific structural modifications of the ergoline core.

5-HT1A Receptor Interactions: Substituents on the ergoline nucleus can confer high affinity and selectivity for the 5-HT1A receptor. For example, the ergoline derivative 9,10-didehydro-N-(2-propynyl)-6-methylergoline-8β-carboxamide (LEK-8804) has been shown to be a potent full agonist at 5-HT1A receptors. nih.gov The structural features of the carboxamide group at the 8β position are crucial for this activity. While extensive quantitative SAR data for a series of this compound derivatives at the 5-HT1A receptor is not readily available, studies on structurally related tryptamines suggest that modifications to the amine substituent can significantly impact affinity. nih.gov

5-HT2A and 5-HT2B Receptor Interactions: The N1 position of the ergoline indole ring plays a crucial role in determining the affinity for 5-HT2 receptors. For a series of (8β)-6-methylergoline amide derivatives, the affinity for vascular 5-HT2 receptors followed a general pattern of H < Me < Et < iPr, with the N1-isopropyl substituent consistently yielding the highest affinity. nih.gov Potency tended to decrease with larger alkyl substituents. nih.gov This indicates that the size and nature of the substituent at the N1 position are critical for optimal interaction with the 5-HT2 receptor binding pocket.

Furthermore, modifications to other parts of the ergoline structure can switch the pharmacological profile from agonistic to antagonistic. For instance, while some ergolines are 5-HT2B receptor agonists, this is not a universal characteristic of the class. nih.gov Pergolide and cabergoline act as potent full agonists at 5-HT2B receptors, whereas lisuride (B125695) and terguride (B126555) are potent antagonists. nih.gov This highlights the subtle structural changes that can dramatically alter the functional response at this receptor subtype.

In another study, bromination at the 2-position of an ergoline derivative led to a compound with no agonistic activity but preserved affinity for 5-HT2 receptors, acting as a pure competitive antagonist. nih.gov

Table 2: Functional Activity of Ergolines at Porcine 5-HT2B Receptors

| Compound | pEC50 (Agonist) | pKB (Antagonist) | Activity |

|---|---|---|---|

| Pergolide | 8.42 | - | Full Agonist |

| Cabergoline | 8.72 | - | Full Agonist |

| Bromocriptine | 6.86 | - | Partial Agonist |

| Lisuride | - | 10.32 | Antagonist |

| Terguride | - | 8.49 | Antagonist |

Data represents the potency of the compounds in mediating relaxation (agonism) or antagonizing 5-HT-induced relaxation in porcine pulmonary arteries. nih.gov

Adrenergic Receptor Interactions (Alpha-2)

This compound derivatives also interact with adrenergic receptors, with their affinity and selectivity being influenced by their structural features. The ergoline nucleus itself is a pharmacophore that can bind to adrenergic receptors. wikipedia.org

Specific structural modifications can alter the affinity and activity at alpha-adrenoceptors. For example, in a study of ergoline derivatives, the parent compound 9,10-didehydro-N-methyl-N-(2-propynyl)-6-methylergoline-8β-carboxamide (LEK 8842) exhibited strong alpha-adrenoceptor agonistic activity. nih.gov Hydrogenation of the double bond at the 9,10-position in this compound attenuated its potency and intrinsic activity at alpha-adrenoceptors, and the resulting compound also acted as a competitive antagonist. nih.gov Bromination at the 2-position yielded a derivative that was a pure competitive antagonist at alpha-adrenoceptors. nih.gov Quaternization at the N6-position almost completely eliminated affinity for alpha-adrenoceptors. nih.gov

While many studies group alpha-adrenoceptor activity, some provide more specific data for the alpha-2 subtype. The affinity of various ergot derivatives for alpha-2 adrenoceptors has been quantified, as shown in the table below. The data indicates that compounds like bromocriptine and ergotamine have high affinity for alpha-2 receptors.

Table 3: Affinity (Ki, nM) of Ergot Derivatives for Alpha-2 Adrenoceptors in Rat Cerebral Cortex

| Compound | Ki (nM) at α2-adrenoceptors |

|---|---|

| Bromocriptine | 4.2 |

| Dihydro-α-ergocryptine | 1.9 |

| Dihydroergotamine | 1.1 |

| Ergotamine | 1.8 |

| Lisuride | 2.0 |

| Methysergide | 32 |

Data obtained from radioligand binding studies using [3H]rauwolscine. nih.gov

Pharmacological Research on 6 Methylergoline Mechanisms in Vitro and Pre Clinical Models

Receptor Binding and Radioligand Studies

Receptor binding assays are a cornerstone of pharmacological research, used to quantify the affinity of a ligand (like a 6-methylergoline derivative) for a specific receptor. sci-hub.se These experiments typically use a radiolabeled compound known to bind to the target receptor. A test compound is then introduced to compete with the radioligand for binding. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50 value), researchers can calculate the equilibrium dissociation constant (Ki), a measure of binding affinity. sci-hub.se A lower Ki value signifies a higher binding affinity. sci-hub.se

The binding affinities of this compound derivatives have been quantified for a range of receptors, particularly within the serotonin (B10506), dopamine (B1211576), and adrenergic systems. Lysergic acid diethylamide (LSD), a well-known derivative, demonstrates high affinity for multiple serotonin receptor subtypes. wikipedia.org For example, studies have documented its potent binding to human 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors, with Ki values often in the low nanomolar range. wikipedia.org

Similarly, research into other analogues, such as the deuterated compound (+)-9,10-Didehydro-N,N-(d6-dimethyl)-6-methylergoline-8R-carboxamide (d6-DAM-57), has provided specific affinity data. In one study, the binding affinity of d6-DAM-57 at the human 5-HT2A receptor was compared to its non-deuterated counterpart, showing minimal difference in Ki values, suggesting that deuteration at the N,N-dimethyl group does not significantly alter binding affinity for this receptor. pnas.org

| Compound | Receptor | Ki (nM) |

| LSD | 5-HT1A | 1.1 |

| 5-HT2A | 2.9 | |

| 5-HT2B | 4.9 | |

| 5-HT2C | 23 | |

| 5-HT6 | 6.3 | |

| D2 | 25 | |

| α1A | 19 | |

| d6-DAM-57 | 5-HT2A | 11.2 |

This table presents a selection of reported Ki values for the this compound derivative LSD at various human receptors, based on averaged data, and for the experimental compound d6-DAM-57. wikipedia.orgpnas.org Lower Ki values indicate stronger binding affinity.

Polypharmacology refers to the ability of a single compound to interact with multiple targets, a common feature of many pharmacologically active molecules. nih.govunimore.it Derivatives of this compound often exhibit this characteristic. The broad binding profile of LSD, with significant affinity for numerous serotonin, dopamine, and adrenergic receptors, is a clear example of polypharmacology. wikipedia.org This lack of selectivity is responsible for its complex pharmacological effects. wikipedia.org

In contrast, targeted chemical modifications to the this compound scaffold can produce analogues with enhanced receptor selectivity.

Dopamine D1 Selectivity : A class of related compounds, trans-4,6,6a,7,8,12b-hexahydroindolo-[4,3-ab]phenanthridines, known as "benzergolines," were found to be potent and selective agonists for the dopamine D1 receptor, with little to no activity at the D2 receptor. ebi.ac.uk

Serotonin 5-HT1 Selectivity : Studies on 8-substituted (3β, 5β)-9,10-didehydro-6-methylergolines have identified compounds with high selectivity for the 5-HT1 receptor subtype. researchgate.net

Broad Activity Profile : Research on 9,10-didehydro-6-methylergoline (B1218000) (descarboxylysergic acid) revealed a pharmacological profile suggestive of interactions with serotonergic, dopaminergic, and adrenergic systems, confirming that even the core ergoline (B1233604) structure possesses multi-target characteristics. wikipedia.org

This ability to modulate selectivity through structural changes makes the this compound framework a versatile template for designing compounds with specific pharmacological profiles.

Functional Assays of Receptor Agonism and Antagonism (In Vitro)

While binding assays reveal affinity, functional assays are required to determine the consequence of that binding—whether a compound activates the receptor (agonism), blocks its activation by endogenous ligands (antagonism), or has no effect. sigmaaldrich.com These assays measure a specific cellular response following receptor stimulation. nih.govnih.gov

Many of the receptors targeted by this compound derivatives are G protein-coupled receptors (GPCRs). pnas.org Ligand binding to a GPCR initiates a cascade of intracellular events known as signaling pathways. pnas.org A common method to assess the functional activity of compounds at certain GPCRs (like the 5-HT2 family) is the calcium flux assay. Activation of these receptors leads to an increase in intracellular calcium levels, which can be measured using fluorescent dyes. pnas.org

In a study evaluating d6-DAM-57, researchers measured Gq-mediated calcium flux at 5-HT2A, 5-HT2B, and 5-HT2C receptors. pnas.org The results, quantified by EC50 (the concentration for 50% maximal effect) and Emax (the maximum response), showed that the compound acted as an agonist at these receptors. pnas.org The psychedelic effects of related compounds like LSD are largely attributed to their agonist activity at the 5-HT2A receptor. wikipedia.orgtandfonline.com

| Compound | Receptor | EC50 (nM) | Emax (% of 5-HT) |

| d6-DAM-57 | 5-HT2A | 23.9 | 84 |

| 5-HT2B | 0.99 | 102 | |

| 5-HT2C | 2.14 | 118 |

This table shows the functional agonist activity of the this compound analogue d6-DAM-57 at human serotonin 2 (5-HT2) family receptors, as measured by a calcium flux assay. pnas.org EC50 represents potency, while Emax indicates efficacy relative to the natural ligand, serotonin (5-HT).

Another key signaling pathway involves the enzyme adenylate cyclase. The activity of this enzyme, which synthesizes cyclic AMP (cAMP), can be either stimulated or inhibited by GPCR activation. sigmaaldrich.com The adenylate cyclase assay is therefore a valuable functional test for ligands targeting receptors coupled to this system, such as dopamine D1 receptors. ebi.ac.uksigmaaldrich.com

Research has shown that "benzergoline" analogues of this compound are potent agonists in the adenylate cyclase D1 receptor model, confirming their functional activity at this target. ebi.ac.uk Other ergoline derivatives, such as dosergoside, have also been evaluated using adenylate cyclase tests. googleapis.com Furthermore, LSD has been shown to inhibit adenylate cyclase activity. t3db.ca

In Vivo Pharmacological Studies in Animal Models (Mechanistic)

To understand how in vitro findings translate to a whole organism, mechanistic studies are conducted in preclinical animal models. frontiersin.orgmdpi.com These studies help confirm the compound's mechanism of action and explore its physiological consequences.

Dopaminergic Activity : The functional dopamine D1 agonism of "benzergolines" observed in vitro was supported by in vivo animal models, where they were tested in an acetylcholine (B1216132) release assay sensitive to D2 receptor activity, confirming their D1 selectivity. ebi.ac.uk The prolactin-inhibiting effects of other ergolines like descarboxylysergic acid in animal models also provide in vivo evidence of a dopaminergic mechanism, as prolactin release is regulated by dopamine. wikipedia.org

Serotonergic Activity : In vivo studies with selective 8-substituted this compound derivatives demonstrated that their administration to rats led to a decrease in the concentration of the serotonin metabolite 5-HIAA in the brain. researchgate.net This finding is consistent with the compounds acting on 5-HT autoreceptors to reduce serotonin turnover, providing a physiological correlate to their in vitro binding profile. researchgate.net

Adrenergic Activity : The sympatholytic (inhibiting the sympathetic nervous system) effects observed for descarboxylysergic acid in animal studies point to an in vivo interaction with adrenergic receptors. wikipedia.org

These animal studies are crucial for bridging the gap between molecular interactions at the receptor level and the complex physiological responses of a living system. cn-bio.com

Neurochemical Assessments (e.g., DOPA accumulation, neurotransmitter synthesis rates)

Neurochemical studies have been instrumental in understanding how this compound derivatives modulate the synthesis of neurotransmitters, particularly dopamine. The rate of L-dihydroxyphenylalanine (DOPA) accumulation after inhibition of DOPA decarboxylase is a common method to assess the in vivo rate of tyrosine hydroxylation, which is the rate-limiting step in catecholamine synthesis. nih.gov

Research on aminoergoline derivatives of this compound, such as SDZ 208-911 (N-[(8-alpha)-2,6-dimethylergoline-8-yl]-2,2-dimethylpropanamide) and SDZ 208-912 (N-[8-alpha)-2-chloro-6-methylergoline-8-yl]-2,2- dimethylpropanamide), reveals complex effects on dopamine metabolism. In studies using non-pretreated rats, these partial agonists were found to increase the accumulation of DOPA in both the limbic (accumbens) and extrapyramidal (striatum) regions of the brain. nih.govnih.gov This effect suggests they can stimulate dopamine synthesis, a characteristic they share with typical neuroleptic agents. nih.gov

However, the response can be context-dependent. In rats pre-treated with reserpine, which depletes monoamine stores, SDZ 208-911 dose-dependently reduced striatal DOPA formation, whereas SDZ 208-912 showed only a partial reduction at high doses. nih.gov Furthermore, when dopamine autoreceptors were stimulated using gamma-butyrolactone (B3396035) (GBL), which increases DOPA accumulation, SDZ 208-911 and the related compound terguride (B126555) only partially reversed this effect, unlike the full D2 agonist quinpirole (B1680403) which caused a complete reversal. nih.gov This indicates that these compounds have weak partial agonist activity at D2-like autoreceptors. nih.gov

In addition to dopamine, effects on serotonin (5-HT) synthesis have been noted. The partial ergoline agonists were found to decrease the 5-HT synthesis rate, measured by 5-HTP accumulation, in the limbic region of the brain. nih.gov

| Compound | Experimental Condition | Effect on DOPA Accumulation | Inferred Activity |

|---|---|---|---|

| SDZ 208-911, SDZ 208-912 | Non-pretreated | Marked Increase | Stimulation of DA synthesis (neuroleptic-like) |

| SDZ 208-911 | Reserpine-pretreated | Dose-dependent reduction (~80%) | Postsynaptic D2 agonist-like |

| SDZ 208-912 | Reserpine-pretreated | Partial reduction (~32%) | Weak postsynaptic D2 agonist-like |

| SDZ 208-911 | γ-Butyrolactone (GBL)-pretreated | Partial reversal (~50%) of GBL-induced increase | Partial agonist at D2 autoreceptors |

| SDZ 208-912 | γ-Butyrolactone (GBL)-pretreated | Inactive | Lack of significant agonist activity at D2 autoreceptors |

Behavioral Readouts Related to Receptor Modulation (e.g., locomotor activity, specific behavioral syndromes)

The modulation of neurotransmitter systems by this compound derivatives translates into distinct behavioral outcomes in preclinical models. These behaviors, such as changes in locomotor activity and the emergence of specific syndromes, serve as indicators of the compounds' effects on central dopamine and serotonin receptors. nih.govunl.edu

One derivative, (5R,8R)-8-(4-p-methoxyphenyl)-1-piperazynylmethyl-6-methylergolene (MPME), a dopamine D1 receptor agonist, induces a characteristic behavioral syndrome in rats. This syndrome includes increased locomotor activity, head-bobbing, and sniffing, but notably without the oral stereotypies typically associated with D2 receptor stimulation. nih.gov The locomotor and head-bobbing effects of MPME were counteracted by non-selective dopamine antagonists like haloperidol (B65202), but not by selective D2 antagonists, further supporting a D1-mediated mechanism. nih.gov

In contrast, other derivatives classified as partial D2 agonists, such as SDZ 208-911 and SDZ 208-912, have been shown to reduce spontaneous locomotor activity in non-pretreated rats. nih.gov In animal models where hyperactivity is induced by d-amphetamine, these partial agonists demonstrate an atypical inhibitory profile compared to classic dopamine antagonists. nih.gov For instance, while haloperidol leads to inactivity at higher doses, the blockade of stereotypy by SDZ 208-911 was not accompanied by inactivity. nih.gov

In reserpine-pretreated rats, these partial agonists produced only weak signs of postsynaptic dopamine receptor stimulation, such as occasional forward locomotion. nih.gov They also induced mild symptoms of the 5-HT behavioral syndrome, like a flat body posture, consistent with their observed effects on serotonin synthesis. nih.gov Additionally, related 6-n-propyl-ergoline compounds have been shown to induce turning behavior in rats with 6-hydroxydopamine-induced lesions, a model used to screen for drugs with potential efficacy in Parkinson's syndrome. google.com

| Compound | Preclinical Model | Observed Behavioral Effect | Primary Receptor System Implicated |

|---|---|---|---|

| MPME | Normal Rats | Increased locomotion, head-bobbing, sniffing | Dopamine D1 |

| SDZ 208-911, SDZ 208-912 | Normal Rats | Reduced spontaneous locomotor activity | Dopamine D2 (Partial Agonism) |

| SDZ 208-911 | d-Amphetamine-treated Rats | Atypical inhibition of hyperactivity and stereotypy | Dopamine D2 (Partial Agonism) |

| SDZ 208-911, Terguride | Reserpine-pretreated Rats | Weak signs of 5-HT behavioral syndrome (flat body posture) | Serotonin |

| SDZ 208-911, SDZ 208-912 | Reserpine-pretreated Rats | Occasional forward locomotion, "jerking" behavior | Dopamine (Weak Postsynaptic Agonism) |

Electrophysiological Investigations of Neuronal Activity

Electrophysiological techniques, such as extracellular single-unit recording, provide direct insight into the effects of compounds on the firing rates of specific neuronal populations. Studies investigating this compound derivatives have focused on dopamine neurons in the midbrain, which are key targets for drugs affecting motor control and motivation.

Research on anesthetized rats has shown that this compound derivatives with partial D2 agonist properties can inhibit the firing of dopamine neurons. nih.govnih.gov In the substantia nigra pars compacta, a region critical for motor control, intravenous administration of SDZ 208-911 and the related ergoline terguride depressed the neuronal firing rate. nih.gov In contrast, SDZ 208-912 produced only a very weak depression of firing in this area. nih.gov

Similar investigations were conducted on A10 dopamine neurons located in the ventral tegmental area (VTA), a key component of the brain's reward circuitry. nih.gov In these studies, SDZ 208-911 was characterized as a weak partial agonist that failed to completely inhibit the firing of A10 dopamine cells. nih.gov It also exhibited partial antagonist effects, as it could reverse the inhibition of firing caused by the full D2 agonist quinpirole. nih.gov SDZ 208-912 was found to be nearly inactive as an agonist in this paradigm but acted as an effective antagonist. nih.gov These findings highlight that even structurally similar this compound derivatives can have distinct electrophysiological profiles, ranging from weak partial agonism to antagonism, depending on the specific substitutions on the ergoline scaffold.

| Compound | Brain Region | Effect on Neuronal Firing Rate | Characterization |

|---|---|---|---|

| SDZ 208-911 | Substantia Nigra pars compacta | Depressed firing rate by 42% | Inhibitory (Partial Agonist) |

| Terguride | Substantia Nigra pars compacta | Depressed firing rate by 53% | Inhibitory (Partial Agonist) |

| SDZ 208-912 | Substantia Nigra pars compacta | Reduced firing rate by only 16% | Weak Inhibitory (Weak Partial Agonist) |

| SDZ 208-911 | Ventral Tegmental Area (A10) | Failed to completely inhibit firing | Weak Partial Agonist / Partial Antagonist |

| SDZ 208-912 | Ventral Tegmental Area (A10) | Nearly inactive as an agonist | Antagonist |

Analytical Methodologies for 6 Methylergoline Research

Chromatographic Techniques for Separation and Quantificationekb.egmdma.ch

Chromatography is a fundamental biophysical technique for separating, identifying, and purifying components from a mixture. nih.gov It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. slideshare.net For ergoline (B1233604) alkaloids, several chromatographic methods are routinely employed to achieve satisfactory separation for qualitative and quantitative analysis. ekb.egnih.gov

Thin Layer Chromatography (TLC) serves as a rapid, inexpensive, and widely used method for the qualitative and semi-quantitative analysis of ergoline alkaloids. ekb.egmdma.chslideshare.net It is particularly useful for monitoring the progress of chemical reactions or for preliminary screening of extracts. slideshare.netcdc.gov In TLC, a solid adsorbent material such as silica (B1680970) gel or alumina (B75360) is coated onto a plate (e.g., glass or aluminum) to act as the stationary phase. ekb.egnih.gov A solvent system, the mobile phase, moves up the plate by capillary action, separating the components of a sample based on their differential affinity for the two phases. nih.gov

The selection of the solvent system is critical for achieving good separation. For ergoline alkaloids, mobile phases often consist of combinations of solvents like chloroform, methanol (B129727), benzene, ethanol, and acetic acid. ekb.eg After development, the separated compounds are visualized. Ergoline alkaloids can be detected on plates containing a fluorescent indicator under UV light or by spraying with a visualization agent. A common reagent is van Urk's reagent (p-dimethylaminobenzaldehyde in sulfuric acid), which produces a characteristic blue or purple color with the indole (B1671886) moiety of the ergoline structure. ekb.egresearchgate.net While TLC is valuable for its simplicity and speed, it may offer less specificity and resolution compared to high-performance techniques. ekb.eg

Table 1: Examples of TLC Systems for Ergoline Alkaloid Analysis

| Stationary Phase | Mobile Phase (Solvent System) | Visualization | Application | Reference |

|---|---|---|---|---|

| Silica Gel F254 | Chloroform / Methanol (85:15, v/v) | UV light | Separation of drug and metabolite | researchgate.net |

| Aluminum TLC plate | Methylene chloride / Acetone / Distilled water | Secondary Ion Mass Spectrometry (SIMS) | Quantitative analysis of Nicergoline (B1678741) | researchgate.net |

| Silica Gel | Chloroform / Methanol / Ammonium (B1175870) Hydroxide | van Urk's reagent | General ergoline alkaloid screening | ekb.eg |

| Silica Gel | Various organic solvent mixtures | van Urk's reagent | Analysis of alkaloids from Claviceps fusiformis | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of ergoline alkaloids, offering high resolution, speed, accuracy, and sensitivity for both purity assessment and quantitative determination. ipinnovative.comiaea.org It is an advanced form of column chromatography where the mobile phase is forced through a tightly packed column under high pressure, enabling the separation of complex mixtures into their individual components with high efficiency. ipinnovative.comtanta.edu.eg

Reversed-phase HPLC (RP-HPLC) is the most common mode used for ergoline alkaloids. nih.gov In this setup, a non-polar stationary phase (typically a C18 or C8-bonded silica) is used with a polar mobile phase. tanta.edu.eg Mobile phases are often mixtures of acetonitrile (B52724) or methanol with water or an aqueous buffer (e.g., ammonium carbonate or ammonium acetate). ekb.egnih.govresearchgate.net Maintaining an alkaline pH in the mobile phase is often preferred to ensure the stability of epimers and improve separation. nih.gov

Detection is most commonly achieved using UV/Vis or fluorescence detectors. oregonstate.edu The inherent fluorescence of many ergoline alkaloids allows for highly sensitive and specific detection. oregonstate.edudrawellanalytical.com Diode array detectors (DAD) are also used, providing spectral data across a range of wavelengths for each peak, which aids in peak identification and purity assessment. nih.govresearchgate.net HPLC methods have been developed and validated for quantifying 6-methylergoline derivatives, such as the nicergoline metabolite 10α-methoxy-6-methyl ergoline-8β-methanol (MDL), in biological matrices like human plasma. researchgate.netnih.gov

Table 2: Examples of HPLC Methods for this compound Derivatives and Related Compounds

| Analyte(s) | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| Nicergoline Impurities | Phenomenex Luna C18 (2), 5 µm, 250 x 4.6 mm | 0.1 M Ammonium Acetate with ion-pairing agents / Acetonitrile | DAD (285 nm) | Quantification of impurities | nih.govresearchgate.net |

| 10α-methoxy-6-methyl ergoline-8β-methanol (MDL) | Diamonsil ODS, 5 µm, 150 x 4.6 mm | Acetonitrile / 0.1 M Ammonium Acetate (15:85, v/v) | UV (224 nm) | Pharmacokinetic studies in human plasma | researchgate.net |

| Ergot Alkaloids (e.g., Ergovaline) | Phenyl-hexyl reverse phase, 2 mm ID | Gradient: Acetonitrile / Ammonium Carbonate buffer | Fluorescence (Ex: 250 nm, Em: 420 nm) & ESI-MS/MS | Determination in feed components | oregonstate.edu |

| Ergot Alkaloids | Acquity UPLC C18, 1.7 µm, 2.1 x 100 mm | Gradient: Acetonitrile / Water with 0.1% Formic Acid or Ammonium Carbonate | Mass Spectrometry | General estimation of ergot alkaloids | ekb.eg |

The application of Gas Chromatography (GC) for the direct analysis of many ergoline alkaloids, particularly the larger ergopeptine structures, is limited by their low volatility and thermal instability. mdma.chnih.gov Direct injection into a hot GC port can lead to decomposition rather than volatilization. mdma.ch

However, GC and GC-Mass Spectrometry (GC-MS) can be successfully applied to smaller, more volatile ergoline compounds like clavine alkaloids or to derivatives of less volatile structures. nih.govnih.gov To overcome the issue of low volatility, chemical derivatization is often employed. This process involves reacting polar functional groups (like -OH or -NH) with a reagent to form a more volatile and thermally stable derivative. A common approach is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov For instance, ergoline alkaloids can be treated with N-methyl-N-(trimethylsilyl)trifluoroacetamide prior to GC-MS analysis. nih.gov Another approach involves derivatization with reagents like trifluoroacetic anhydride. nih.gov

In some research contexts, methods involving the controlled thermal decomposition of ergopeptines in the GC injector followed by the analysis of the resulting characteristic products have been developed. mdma.ch GC-MS combines the separation power of GC with the detection power of mass spectrometry, making it a valuable tool for the structural confirmation of volatile ergoline derivatives. nih.govnih.gov

Spectroscopic and Spectrometric Characterization Methodsekb.eg

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and quantification of this compound. These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about their structure, concentration, and chemical environment.

UV-Visible (UV/Vis) and fluorescence spectroscopy are two of the most common spectroscopic techniques used in the analysis of ergoline alkaloids, primarily as detection methods following chromatographic separation. oregonstate.edubiocompare.com

UV/Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. rsc.org The ergoline ring system possesses a chromophore that absorbs UV light, allowing for quantification based on the Beer-Lambert law. While UV detection is robust and broadly applicable, its specificity can be limited in complex mixtures where multiple compounds may absorb at similar wavelengths. biocompare.com

Fluorescence spectroscopy offers significantly higher sensitivity and specificity. drawellanalytical.combiocompare.com It involves exciting a molecule at a specific wavelength and measuring the light emitted at a longer wavelength. drawellanalytical.com The indole nucleus of the ergoline structure makes many of these compounds naturally fluorescent. oregonstate.edu This intrinsic fluorescence allows for the detection and quantification of ergoline alkaloids at very low concentrations (nanomolar or picomolar levels), making it the method of choice for trace analysis. oregonstate.edudrawellanalytical.com A typical analysis might involve excitation at 250 nm and measurement of emission at 420 nm. oregonstate.edu The combination of HPLC with fluorescence detection is a powerful tool for the sensitive and specific quantification of ergoline alkaloids in various samples. oregonstate.edu

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. mdpi.com It is a cornerstone for the definitive identification and structural elucidation of this compound and its derivatives. evitachem.comcurrenta.de When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it provides unparalleled sensitivity and specificity. nih.govcurrenta.de

For structural elucidation, high-resolution mass spectrometry (HR-MS) can determine the mass of a molecule with extremely high accuracy (to four decimal places or better), which allows for the confident assignment of an elemental formula. currenta.de Tandem mass spectrometry (MS/MS) is even more informative. In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. mdpi.comcurrenta.de The fragmentation pattern is like a molecular fingerprint, providing detailed structural information that can be used to identify the compound and distinguish it from its isomers. oregonstate.educurrenta.de Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows intact molecules to be ionized, making it ideal for analyzing ergoline alkaloids. oregonstate.educurrenta.de

In the context of research models, MS-based metabolomics has emerged as a critical tool for systems biology. mdpi.comnih.gov Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. mdpi.com LC-MS is a primary platform for these studies, capable of detecting and quantifying hundreds to thousands of metabolites in a single analysis. frontiersin.org In research involving this compound, metabolomics could be used to investigate the biochemical effects of the compound on a biological system. By comparing the metabolic profiles of treated versus untreated research models, scientists can identify changes in metabolic pathways, potentially revealing the compound's mechanism of action or identifying biomarkers of its effects. frontiersin.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for determining the three-dimensional structure and stereochemistry of organic molecules, including complex systems like this compound. numberanalytics.com The rigid, tetracyclic ergoline skeleton contains multiple stereocenters, and NMR allows researchers to probe the local environment of individual atoms within the molecule to define their spatial arrangement. numberanalytics.com The primary NMR methods employed for stereochemical elucidation are the analysis of chemical shifts, spin-spin coupling constants, and the Nuclear Overhauser Effect (NOE).

The stereochemistry of a molecule can significantly influence its properties and biological activity. numberanalytics.com In the context of the ergoline framework, NMR spectroscopy provides detailed information on both the configuration (the fixed arrangement of atoms in space) and the conformation (the specific three-dimensional shape adopted by the molecule). numberanalytics.com

¹H and ¹³C NMR Chemical Shifts

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its electronic environment, which is directly influenced by the molecule's stereochemistry. Protons or carbons in different spatial orientations (e.g., axial vs. equatorial) will experience different magnetic shielding and thus resonate at different frequencies.

Spin-Spin Coupling Constants (J-Coupling)

Vicinal coupling constants (³J), which describe the interaction between protons on adjacent carbons, are crucial for determining dihedral angles according to the Karplus equation. This relationship allows for the determination of the relative stereochemistry of substituents. For example, the magnitude of the coupling constant between H-5 and the protons at C-4, or between H-10 and the protons at C-5, can help define the conformation of the C and D rings. In rigid ring systems like ergoline, these coupling constants provide a reliable measure of the geometry.

Nuclear Overhauser Effect (NOE) Spectroscopy

The Nuclear Overhauser Effect is a phenomenon where the polarization of one nucleus is altered by the saturation of another nearby nucleus. This effect is observed between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected through chemical bonds. This makes NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), the most definitive NMR methods for determining relative stereochemistry.

For this compound and its derivatives, NOE data can unambiguously establish the spatial relationships between key protons. For example, an NOE correlation between the methyl protons at the N-6 position and a proton at C-10 would provide strong evidence for a specific cis-fused ring junction. Similarly, observing an NOE between H-8 and H-5 would define their relative orientation.

The following tables summarize the type of data obtained from NMR experiments to determine the stereochemistry of ergoline-type compounds.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for an Ergoline Derivative

This table illustrates how different nuclei in a representative ergoline structure resonate at distinct chemical shifts. The specific values can vary based on the solvent and substituents. sigmaaldrich.com

| Atom Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |

| 2 | 6.85 (d) | 122.5 |

| 4 | 3.10-3.25 (m) | 43.1 |

| 5 | 3.40-3.55 (m) | 69.8 |

| N-CH₃ (at N-6) | 2.55 (s) | 43.7 |

| 7 | 6.90 (d) | 111.2 |

| 8 | 3.15-3.30 (m) | 35.6 |

| 9 | 2.80-2.95 (m) | 31.5 |

| 10 | 3.05-3.20 (m) | 59.3 |

| 12 | 7.18 (t) | 125.0 |

| 13 | 7.05 (d) | 109.8 |

| 14 | 7.25 (d) | 120.1 |

Data is hypothetical and compiled for illustrative purposes based on known ranges for ergoline structures.

Table 2: Key NOE Correlations for Stereochemical Assignment of a Hypothetical this compound Isomer

This table shows expected NOE correlations that would be used to confirm the relative stereochemistry. The presence or absence of these through-space correlations is critical for a definitive structural assignment.

| Irradiated Protons | Observed NOE Protons | Stereochemical Inference |

| N-CH₃ (at N-6) | H-5, H-7α | Proximity confirming the orientation of the N-methyl group. |

| H-5 | H-4α, H-10 | Confirms the cis-fusion of the C/D rings. |

| H-8 | H-7β, H-9β | Defines the relative configuration at the C-8 position. |

| H-2 | H-13 | Proximity within the indole ring system. |

Correlations are representative for a specific, hypothetical stereoisomer.

By combining the information from chemical shifts, coupling constants, and NOE experiments, a complete and unambiguous three-dimensional structure of a specific this compound stereoisomer can be constructed.

Metabolic Investigations of Ergoline Alkaloids in Research Models

Enzymatic Biotransformations of 6-Methylergoline in Fungal Systems

Fungi, particularly those of the Claviceps genus, are well-known producers of a diverse array of ergoline (B1233604) alkaloids. rsc.orgresearchgate.net These organisms possess a sophisticated enzymatic machinery not only for the synthesis of these complex molecules but also for their subsequent modification. researchgate.netpsu.edu The biotransformation of ergoline alkaloids by fungal enzymes is a key area of research, as these reactions can lead to the generation of novel compounds with potentially unique biological activities. While specific studies focusing exclusively on this compound are limited, the extensive research on related clavine and lysergic acid derivatives provides a strong framework for understanding its potential metabolic fate in these systems. maps.orgmdpi.com

Fungal biotransformations are characterized by their ability to introduce minor structural modifications to a parent compound, often leading to molecules with greater polarity. maps.org These reactions, catalyzed by various enzymes, are crucial for the detoxification of xenobiotics or the production of secondary metabolites. tandfonline.com The primary advantage of using microbial systems for such transformations is their ability to perform highly selective reactions under mild conditions, which are often difficult to achieve through traditional chemical synthesis. scispace.com

Enzymatic reactions within fungal systems are notable for their high degree of selectivity, both in terms of the position on the molecule they target (regioselectivity) and the specific three-dimensional orientation of the resulting product (stereoselectivity). maps.org For ergoline alkaloids, key enzymatic transformations include hydroxylations, oxidations, and epoxidations, often catalyzed by cytochrome P450 monooxygenases and peroxidases. maps.orgfrontiersin.org

For instance, the bioconversion of agroclavine (B1664434), an ergoline with a double bond at the C8-C9 position, to elymoclavine (B1202758) involves a highly specific hydroxylation at the C-17 methyl group. This reaction is a cornerstone of the ergoline biosynthetic pathway in Claviceps species. maps.org Enzyme systems from fungi outside the Claviceps genus, however, tend to oxidize agroclavine at the C-8 position. maps.org These distinct outcomes highlight the regioselectivity of different fungal enzymes.

Similarly, stereoselectivity is critical. The hydrolysis of lysergamide (B1675752) to lysergic acid by the bacterium Rhodococcus equi A4, for example, proceeds with high stereoselectivity, preferentially converting the desired C-8β isomer while leaving the C-8α epimer (isolysergamide) largely untouched. scispace.com Such selectivity is determined by the specific fit of the substrate within the enzyme's active site. Given the structural similarity of this compound to these compounds, it is anticipated that fungal enzymes would act upon it with similar high degrees of regio- and stereoselectivity, likely targeting positions such as C-8, C-10, or the N-6 methyl group for hydroxylation or dealkylation. maps.org

Table 1: Examples of Regioselective and Stereoselective Biotransformations in Ergoline Alkaloids by Microbial Enzymes (Data synthesized from studies on related ergoline alkaloids to infer potential transformations for this compound)

| Substrate | Microbial System | Enzyme Type (Likely) | Key Transformation | Selectivity | Product |

| Agroclavine | Claviceps fusiformis | Monooxygenase | C-17 Hydroxylation | Regioselective | Elymoclavine |

| Agroclavine | Horseradish Peroxidase | Peroxidase | C-8 Oxidation | Regioselective | 8-Hydroxy-agroclavine |

| Lysergamide | Rhodococcus equi A4 | Amidase | C-8 Carboxamide Hydrolysis | Stereoselective | D-Lysergic Acid |

| 1-Alkyl-agroclavine | Claviceps fusiformis | Monooxygenase | C-17 Hydroxylation | Regioselective | 1-Alkyl-elymoclavine |

The biosynthetic pathway of ergoline alkaloids involves a series of well-defined intermediates. rsc.orgresearchgate.net The pathway begins with the prenylation of L-tryptophan, followed by a sequence of cyclizations and oxidative modifications to form the tetracyclic ergoline ring system. rsc.orgresearchgate.net Key intermediates include chanoclavine, agroclavine, and elymoclavine, which can be considered branch points leading to a variety of final products. mdpi.com

Metabolites are typically formed through Phase I reactions, such as oxidation and hydroxylation, which introduce or expose functional groups. frontiersin.org For example, studies on various ergot alkaloids in culture have identified hydroxylated metabolites as common end products. nih.gov In the context of this compound, potential metabolites resulting from fungal biotransformation could include:

Hydroxylated derivatives: Introduction of a hydroxyl group, for instance at the C-8 or C-10 position, would increase the compound's polarity.

N-oxide derivatives: Oxidation at the N-6 nitrogen atom.

De-methylated derivatives: Removal of the methyl group at the N-6 position to form nor-6-methylergoline.

The specific metabolites produced would depend on the fungal species and the specific enzymes it expresses. For example, some Claviceps strains are known to produce lysergic acid and its derivatives, while others primarily accumulate clavine alkaloids as end products. mdpi.com The identification of these metabolites is crucial for understanding the full spectrum of compounds produced by these fungi and their potential biological activities.

Metabolomic Profiling in Biological Research Models (Non-Human)

Metabolomics provides a comprehensive snapshot of the small-molecule metabolites present in a biological system, offering deep insights into metabolic pathways. nih.gov In the context of this compound, metabolomic profiling in non-human research models (e.g., cell cultures or animal models) is a powerful approach to elucidate its metabolic fate and its effects on cellular metabolism.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a cornerstone of modern metabolomics. nih.gov Its high sensitivity and mass accuracy allow for the precise detection and identification of a vast number of metabolites in complex biological samples, even at very low concentrations. nih.gov

When studying the metabolism of a compound like this compound, HRMS is used to identify both known and previously unknown metabolites. The process typically involves incubating the compound with a biological system, such as liver microsomes or cultured cells (e.g., HepG2 liver cells, HT-29 colon cells). nih.gov Samples are collected over time and analyzed by LC-HRMS. By comparing the metabolic profiles of treated samples to untreated controls, researchers can pinpoint ions that are unique to or significantly changed in the treated group. The exact mass of these ions is used to predict their elemental composition, and fragmentation patterns (MS/MS) provide structural information, enabling the identification of metabolites such as hydroxylated or N-dealkylated forms of the parent compound. nih.gov

Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov When combined with experimental data, such as that from ¹³C isotope labeling, ¹³C-MFA provides a detailed map of cellular metabolism, revealing how nutrients are converted into energy and biomass. nih.govchalmers.se

While specific MFA studies on this compound are not prominent in the literature, the methodology is broadly applicable. To study its impact, cancer cell lines or other relevant cell types would be cultured in the presence of the compound. mdpi.com By analyzing the uptake and secretion rates of key metabolites (like glucose, lactate, and amino acids) and using a stoichiometric model of the cell's metabolic network, researchers can compute the intracellular flux distribution. mdpi.com This can reveal if this compound treatment alters major pathways like glycolysis, the TCA cycle, or amino acid metabolism. researchgate.net Such predictive models can identify metabolic bottlenecks or rerouting caused by the compound, offering insights into its mechanism of action or potential off-target effects. nih.gov

Role of Metabolic Pathways in Modulating Research Compound Activity in Biological Systems

The metabolism of a research compound is a critical determinant of its biological activity, distribution, and clearance. Metabolic pathways can transform a compound into various forms, each with potentially different pharmacological properties. howmed.netmdpi.com

The primary site of drug metabolism is the liver, where enzymes, particularly from the cytochrome P450 (CYP) family, modify xenobiotics. frontiersin.orgnih.gov These modifications generally increase the water solubility of the compound, facilitating its excretion. For ergoline alkaloids, metabolism can have several consequences:

Inactivation: Many metabolic transformations, such as hydroxylation, result in metabolites with reduced affinity for their target receptors, effectively inactivating the compound. frontiersin.org

Activation: In some cases, a metabolite may be more active than the parent compound. This is a common strategy in prodrug design.

Formation of Bioactive or Toxic Metabolites: The end products of metabolism are not always inert. Some metabolites may have their own distinct biological activities or toxic effects, which are still an area of active investigation for many ergot alkaloids. nih.gov

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing and characterizing 6-Methylergoline derivatives?